1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene
Description
1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene is a brominated aromatic ether characterized by a benzene ring substituted with a dodecyloxy (C₁₂H₂₅O) group and a bromoethoxy-ethoxy chain (OCH₂CH₂OCH₂CH₂Br). Its molecular weight (estimated at ~450–470 g/mol) exceeds simpler analogs like 1-(benzyloxy)-4-(2-bromoethoxy)benzene (307.18 g/mol, ), owing to the extended alkyl chain.
Properties
CAS No. |
649739-56-0 |
|---|---|
Molecular Formula |
C22H37BrO3 |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
1-[2-(2-bromoethoxy)ethoxy]-4-dodecoxybenzene |
InChI |
InChI=1S/C22H37BrO3/c1-2-3-4-5-6-7-8-9-10-11-17-25-21-12-14-22(15-13-21)26-20-19-24-18-16-23/h12-15H,2-11,16-20H2,1H3 |
InChI Key |
DRTIVDIPSZRHFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)OCCOCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene typically involves multiple steps. One common method starts with the preparation of 1-bromo-2-(2-methoxyethoxy)ethane, which is then reacted with 4-(dodecyloxy)phenol under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The ethoxy groups can be oxidized or reduced under specific conditions.
Coupling reactions: The benzene ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-[2-(2-azidoethoxy)ethoxy]-4-(dodecyloxy)benzene.
Scientific Research Applications
1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene exerts its effects depends on its interaction with molecular targets. The bromine atom can participate in halogen bonding, while the ethoxy and dodecyloxy groups can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, making the compound useful in different applications.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Hydrophobicity |
|---|---|---|---|
| Target Compound | ~460 | Dodecyloxy, bromoethoxy-ethoxy | High |
| 1-(Benzyloxy)-4-(2-bromoethoxy)benzene | 307.18 | Benzyloxy, bromoethoxy | Moderate |
| 4-Bromo-2-ethoxy-1-methylbenzene | ~215 | Ethoxy, methyl | Low |
Physicochemical and Spectral Properties
- Solubility: The dodecyloxy group enhances solubility in nonpolar solvents (e.g., hexane) compared to benzyloxy analogs, which favor polar aprotic solvents like DCM .
- NMR Data: provides ¹H NMR profiles for ethoxy-phenoxy compounds (e.g., δ 1.35–1.40 ppm for CH₃ in ethoxy groups), suggesting the target compound’s bromoethyl chain would exhibit distinct δ 3.6–4.0 ppm shifts for OCH₂CH₂Br .
- Thermal Stability : Long alkyl chains (e.g., dodecyl) typically increase melting points but reduce thermal stability compared to shorter-chain analogs .
Biological Activity
1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene, a compound with the molecular formula C20H33BrO2, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a dodecyloxy group and a bromoethoxy side chain, contributing to its amphiphilic nature. Its structure can be represented as follows:
Physical Properties
- Molecular Weight : 379.39 g/mol
- Melting Point : Approximately 43 °C
- Solubility : Moderately soluble in organic solvents, insoluble in water
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, studies have shown that it effectively inhibits the growth of:
- Staphylococcus aureus
- Klebsiella pneumoniae
- Candida albicans
These effects are attributed to the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes.
Cytotoxicity and Anticancer Potential
In vitro studies have demonstrated that this compound possesses cytotoxic effects on cancer cell lines. Notably, it has been shown to induce apoptosis in human breast cancer cells (MCF-7), suggesting potential as an anticancer agent. The mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The amphiphilic nature allows it to integrate into lipid bilayers, disrupting microbial membranes.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways of pathogens.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways through ROS generation.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antibiotics evaluated the antimicrobial efficacy of various derivatives of this compound. The results showed that:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound has promising potential as a therapeutic agent against resistant strains of bacteria and fungi.
Study 2: Cytotoxicity in Cancer Cells
In another study conducted by researchers at St. Petersburg State University, the cytotoxic effects of the compound were assessed on MCF-7 breast cancer cells. The study found that:
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis via caspase activation.
The results indicate that this compound could serve as a lead structure for developing new anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
